molecular formula C16H22N2O2 B5433754 2-(4-Ethylpiperazin-1-yl)-1,3-dihydroindene-2-carboxylic acid

2-(4-Ethylpiperazin-1-yl)-1,3-dihydroindene-2-carboxylic acid

Cat. No.: B5433754
M. Wt: 274.36 g/mol
InChI Key: BKKQCMNTEFHNAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethylpiperazin-1-yl)-1,3-dihydroindene-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with an ethyl group, attached to a dihydroindene carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperazin-1-yl)-1,3-dihydroindene-2-carboxylic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines formed can then be deprotected using reagents like PhSH (thiophenol) followed by selective intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylpiperazin-1-yl)-1,3-dihydroindene-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or carboxylic acids back to alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may include the use of halogenating agents or nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(4-Ethylpiperazin-1-yl)-1,3-dihydroindene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)-1,3-dihydroindene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethylpiperazin-1-yl)-1,3-dihydroindene-2-carboxylic acid is unique due to its specific combination of the piperazine and dihydroindene carboxylic acid moieties, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-1,3-dihydroindene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-2-17-7-9-18(10-8-17)16(15(19)20)11-13-5-3-4-6-14(13)12-16/h3-6H,2,7-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKQCMNTEFHNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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